molecular formula C13H10N2O2S B1344375 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid CAS No. 76054-21-2

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid

Cat. No.: B1344375
CAS No.: 76054-21-2
M. Wt: 258.3 g/mol
InChI Key: NAIGUZULXRTVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pyridine-4-carbonothioyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 3-[(Pyridin-3-ylcarbonothioyl)amino]benzoic acid
  • 4-[(Pyridin-3-ylcarbonothioyl)amino]benzoic acid
  • 3-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid

Comparison: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it exhibits different chemical and biological activities, making it a valuable compound for specific research applications .

Properties

IUPAC Name

4-(pyridine-4-carbothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGUZULXRTVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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